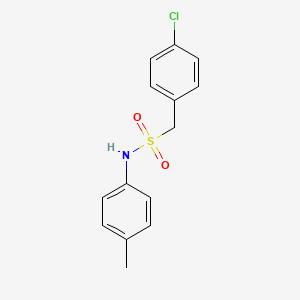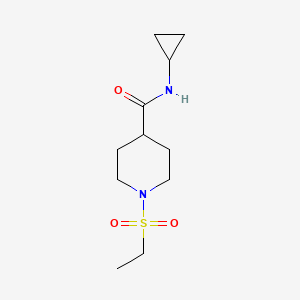![molecular formula C18H21ClN2O3S B4426424 1-[(2-chlorobenzyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4426424.png)
1-[(2-chlorobenzyl)sulfonyl]-4-(4-methoxyphenyl)piperazine
Overview
Description
1-[(2-chlorobenzyl)sulfonyl]-4-(4-methoxyphenyl)piperazine, also known as CBZ, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the serotonin transporter (SERT) and has been studied extensively for its potential therapeutic applications.
Mechanism of Action
1-[(2-chlorobenzyl)sulfonyl]-4-(4-methoxyphenyl)piperazine works by inhibiting the reuptake of serotonin by the SERT protein, which is responsible for the clearance of serotonin from the synaptic cleft. This results in an increase in serotonin levels in the brain, which has been shown to have a positive effect on mood and behavior. This compound has also been shown to have some affinity for other neurotransmitter transporters, such as the dopamine transporter, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. It has been shown to increase the release of serotonin and other neurotransmitters in the brain, which may contribute to its therapeutic effects. This compound has also been shown to have anxiolytic and antidepressant effects in animal models, and has been shown to reduce drug-seeking behavior in rats.
Advantages and Limitations for Lab Experiments
1-[(2-chlorobenzyl)sulfonyl]-4-(4-methoxyphenyl)piperazine has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of the SERT protein, which makes it a valuable tool for studying the role of serotonin in the brain. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, this compound has some limitations as well. It has a relatively short half-life in vivo, which may limit its therapeutic potential. This compound is also highly lipophilic, which may limit its ability to cross the blood-brain barrier.
Future Directions
There are a number of future directions for research on 1-[(2-chlorobenzyl)sulfonyl]-4-(4-methoxyphenyl)piperazine. One area of interest is the development of more potent and selective inhibitors of the SERT protein. Another area of interest is the study of the long-term effects of this compound on brain function and behavior. Additionally, there is a need for more studies on the safety and efficacy of this compound in human subjects. Finally, this compound may have potential applications in the treatment of other disorders, such as schizophrenia and autism, which warrant further investigation.
Scientific Research Applications
1-[(2-chlorobenzyl)sulfonyl]-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to be a potent and selective inhibitor of the serotonin transporter, which is a key target for the treatment of depression, anxiety, and other mood disorders. This compound has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-4-(4-methoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-24-17-8-6-16(7-9-17)20-10-12-21(13-11-20)25(22,23)14-15-4-2-3-5-18(15)19/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHXGVUQWHWHFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (2S)-{[2-oxo-2-(pyrazin-2-ylamino)ethyl]amino}(phenyl)acetate](/img/structure/B4426342.png)
![2-ethyl-1-isopropyl-4-[2-(2-methoxy-4-methylphenoxy)ethyl]piperazine](/img/structure/B4426349.png)


![N-(2,4-difluorophenyl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4426369.png)

![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4426388.png)
![N-(4-isopropylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B4426394.png)
![4-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4426398.png)
amine dihydrochloride](/img/structure/B4426399.png)
![4-[2-(4-methoxyphenoxy)butanoyl]morpholine](/img/structure/B4426404.png)
![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4426411.png)

![2-[(3-cyano-2-pyridinyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B4426447.png)